2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring via a thiazole-containing ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid. The oxazole ring can be constructed via cyclization reactions involving appropriate precursors such as α-haloketones and amides. The thiazole-containing ethyl chain is introduced through nucleophilic substitution reactions, often using thiazole derivatives and alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced oxazole derivatives.
Scientific Research Applications
2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can engage in hydrogen bonding and π-π stacking interactions, while the oxazole and thiazole rings can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzimidazol-2-yl)-3-hydroxychromone: This compound shares the benzimidazole core but has a different functional group arrangement.
1,3-disubstituted benzimidazol-2-ones: These compounds have similar structural features but differ in their substitution patterns and functional groups.
Uniqueness
2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its combination of benzimidazole, thiazole, and oxazole rings, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of interactions and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-17(18-6-5-12-9-25-11-20-12)14-8-24-16(21-14)7-22-10-19-13-3-1-2-4-15(13)22/h1-4,8-11H,5-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDMZZCWBOEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NC(=CO3)C(=O)NCCC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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